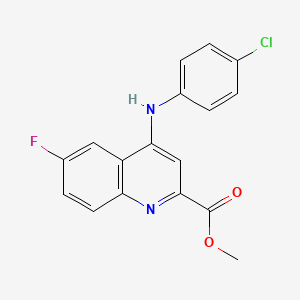

Methyl 4-((4-chlorophenyl)amino)-6-fluoroquinoline-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

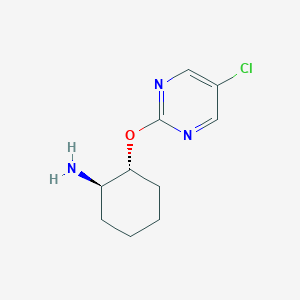

“Methyl 4-((4-chlorophenyl)amino)-6-fluoroquinoline-2-carboxylate” is a complex organic compound. It contains a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings, a benzene and pyridine ring. This core is substituted with various functional groups .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinoline core, the introduction of the chlorophenylamino group at the 4-position, the introduction of the fluoro group at the 6-position, and the esterification of the carboxylic acid at the 2-position .

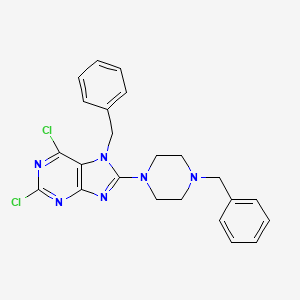

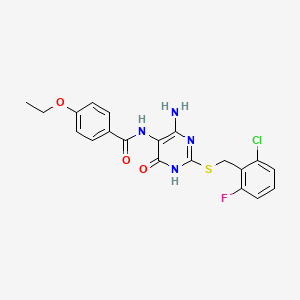

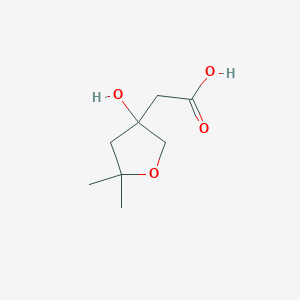

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline core, with the various substituents attached at the specified positions . The presence of these groups would likely have significant effects on the physical and chemical properties of the compound.

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence and position of the various substituents. For example, the amino group might be involved in reactions with electrophiles, while the ester group might undergo hydrolysis or other reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence and position of the various substituents. For example, the presence of the polar carboxylate ester and amino groups might increase the compound’s solubility in polar solvents .

Applications De Recherche Scientifique

Antibacterial Applications

Research has demonstrated significant antibacterial activities of quinolone derivatives against both Gram-positive and Gram-negative bacteria. For instance, specific derivatives have shown to be far more potent than established antibiotics, such as trovafloxacin, against clinical isolates of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus. The structure-activity relationship studies suggest that the orientation and specific substituents on the quinolone core significantly contribute to antibacterial efficacy (Kuramoto et al., 2003). Additionally, novel fluoroquinolones have been synthesized and evaluated for their antimycobacterial properties, presenting new avenues for treating diseases like tuberculosis (Senthilkumar et al., 2009).

Antimalarial Effects

Quinoline derivatives have been explored for their antimalarial properties. Synthesis and testing of specific 4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]-6-alkylphenols and their N omega-oxides have revealed potent antimalarial activity in mice, offering insights into the development of novel antimalarial drugs (Kesten et al., 1987).

Anti-inflammatory and Analgesic Potential

Certain derivatives of quinoline are being investigated for their potential anti-inflammatory and analgesic activities. This includes the study of peripheral benzodiazepine receptor ligands, which have demonstrated in vivo anti-inflammatory properties in models of paw edema induced by carrageenan in mice (Torres et al., 1999).

Role in Chemical Synthesis

Quinoline derivatives are pivotal in the synthesis of various chemical compounds. They have been used as intermediates in creating compounds with potential applications in medicinal chemistry, including the development of drugs with improved safety profiles and efficacy (Bakke & Říha, 2001). Additionally, their role in creating novel compounds for evaluating anti-inflammatory, analgesic, and antimicrobial activities is significant (Farag et al., 2012).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

methyl 4-(4-chloroanilino)-6-fluoroquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2O2/c1-23-17(22)16-9-15(20-12-5-2-10(18)3-6-12)13-8-11(19)4-7-14(13)21-16/h2-9H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVHZQRHGOSHJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((4-chlorophenyl)amino)-6-fluoroquinoline-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(E)-(2-ethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2656299.png)

![2-((4-Ethoxy-4-oxobutyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2656300.png)

![4-[4-(Tert-butyl)phenoxy]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2656301.png)

![2-[7-(Methoxycarbonyl)-1,2,3,4-tetrahydronaphthalen-1-yl]acetic acid](/img/structure/B2656306.png)

![4-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde](/img/structure/B2656309.png)

![Methyl 2-fluoro-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2656317.png)

![7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2656318.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylsulfanylpropanamide](/img/structure/B2656319.png)